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Compound of Interest

Compound Name: Spherosil

CAS No.: 11130-14-6

Cat. No.: B1173482

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Spherosil, a silica-based chromatography

medium, for the purification of proteins. Spherosil offers a versatile and robust platform for

various chromatographic techniques, including ion-exchange, size-exclusion, and reversed-

phase chromatography. Its spherical particle shape and controlled pore size contribute to high-

resolution separations and excellent flow characteristics, making it a valuable tool in both

laboratory-scale and industrial bioprocessing.

Core Principles of Spherosil Chromatography
Spherosil is a brand of chromatography packing material composed of spherical silica beads.

The inherent properties of silica, such as high mechanical strength and a porous structure,

make it an excellent support for a variety of surface chemistries. These surface modifications

dictate the mode of separation and the types of proteins that can be effectively purified.

The primary modes of protein purification using Spherosil are:
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Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net

surface charge. Spherosil can be functionalized with either positively charged groups (anion

exchangers) or negatively charged groups (cation exchangers) to bind proteins with the

opposite charge.

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins

based on their hydrodynamic volume (size and shape). The porous network of Spherosil
beads allows smaller molecules to enter, delaying their elution, while larger molecules are

excluded and elute earlier.

Reversed-Phase Chromatography (RPC): RPC separates proteins based on their

hydrophobicity. The silica surface of Spherosil is modified with hydrophobic ligands (e.g.,

C18, C8, C4) that interact with non-polar regions of the protein.

Quantitative Data on Spherosil Performance
The performance of Spherosil media is characterized by several key parameters, including

binding capacity, fractionation range, and particle size. The following tables summarize

representative quantitative data for different types of Spherosil-equivalent silica-based media.

Table 1: Ion-Exchange Spherosil Media

Functional Group Type
Typical Dynamic
Binding Capacity
(mg/mL)

Recommended pH
Range

DEAE

(Diethylaminoethyl)

Weak Anion

Exchanger

50 - 125 (for Bovine

Serum Albumin)[1]
5 - 9[1]

QMA (Quaternary

Methylamine)

Strong Anion

Exchanger

High, specific values

depend on target

protein

2 - 12

COOH

(Carboxymethyl)

Weak Cation

Exchanger

pH-dependent,

tunable retention[2]
5.5 - 8.5[3]

Table 2: Size-Exclusion Spherosil Media
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Media Type
Protein Fractionation
Range (kDa)

Typical Particle Size (µm)

Spherosil S-type

(representative)
3 - 70[4] 5, 10[5]

10 - 600[4]

5 - 5000[4]

Table 3: Reversed-Phase Spherosil Media

Ligand Description Typical Application

C18 (Octadecyl) Highly hydrophobic
Peptide mapping, separation

of hydrophobic proteins[6]

C8 (Octyl) Moderately hydrophobic General protein purification

C4 (Butyl) Weakly hydrophobic
Purification of large,

hydrophobic proteins

Experimental Protocols
This section provides detailed methodologies for key experiments using Spherosil media.

Column Packing Protocol
A well-packed column is crucial for achieving high-resolution separations.

Materials:

Spherosil chromatography medium

Empty chromatography column

Packing buffer (e.g., 20 mM Phosphate buffer, pH 7.0)

Slurry container
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Packing pump or chromatography system

Procedure:

Slurry Preparation: Calculate the required volume of Spherosil medium for the desired bed

height. Prepare a slurry of the medium in the packing buffer, typically at a concentration of

30-50% (v/v).

Column Preparation: Ensure the column is clean and vertically mounted. Attach the bottom

end-piece and fill the bottom of the column with a few centimeters of packing buffer to avoid

trapping air.

Pouring the Slurry: Gently pour the slurry down the inside of the column. Avoid introducing

air bubbles.

Packing the Bed: Immediately after pouring the slurry, start the flow of packing buffer through

the column at a constant flow rate. The flow rate should be at least 1.3 times the intended

operational flow rate. Maintain this flow until the bed height is stable.

Column Equilibration: Once the bed is packed, switch to the equilibration buffer for the

specific application and equilibrate the column with at least 2-3 column volumes (CVs) of

buffer until the pH and conductivity of the outlet stream match the inlet buffer.

Ion-Exchange Chromatography Protocol (Anion
Exchange Example)
This protocol outlines the purification of a negatively charged protein using a DEAE-Spherosil
medium.

Buffers:

Equilibration/Wash Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0

Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0

Procedure:
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Column Equilibration: Equilibrate the packed DEAE-Spherosil column with Buffer A for at

least 3 CVs.

Sample Loading: Load the clarified and filtered protein sample onto the column. The sample

should be in a buffer with low ionic strength, similar to Buffer A.

Washing: Wash the column with Buffer A for 5-10 CVs or until the UV absorbance at 280 nm

returns to baseline, indicating the removal of unbound proteins.

Elution: Elute the bound protein using a linear gradient of NaCl from 0% to 100% Buffer B

over 10-20 CVs. Alternatively, a step elution with increasing concentrations of NaCl can be

used.

Fraction Collection: Collect fractions throughout the elution process and analyze them for the

presence of the target protein (e.g., by SDS-PAGE or activity assay).

Regeneration: Regenerate the column by washing with 1 M NaCl followed by re-equilibration

with Buffer A.

Size-Exclusion Chromatography Protocol
This protocol describes the separation of proteins based on size.

Buffer:

Running Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another buffer suitable for the

protein of interest.

Procedure:

Column Equilibration: Equilibrate the packed Spherosil SEC column with at least 2 CVs of

the running buffer.

Sample Loading: Apply a small volume of the concentrated protein sample to the top of the

column. The sample volume should ideally be between 0.5% and 2% of the total column

volume for optimal resolution.

Elution: Elute the proteins with the running buffer at a constant flow rate.
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Fraction Collection: Collect fractions from the beginning of the run. Larger proteins will elute

first, followed by smaller proteins.

Analysis: Analyze the collected fractions to identify those containing the purified protein.

Visualizations
The following diagrams illustrate key concepts and workflows related to protein purification with

Spherosil.
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Caption: Anion Exchange Chromatography on DEAE-Spherosil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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